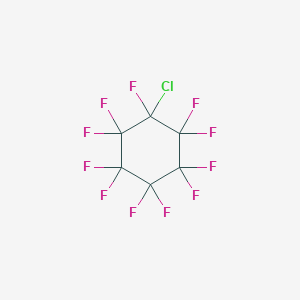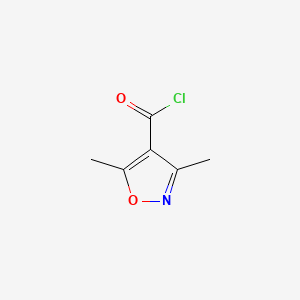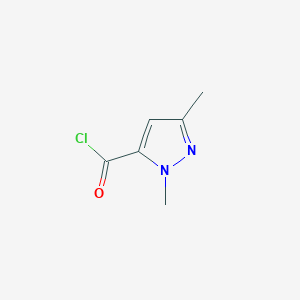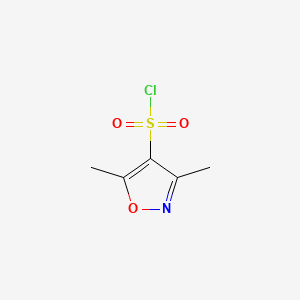
Chloroperfluorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chloroperfluorocyclohexane is a useful research compound. Its molecular formula is C6ClF11 and its molecular weight is 316.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solvent Interactions in Fluorous Reaction Systems
Chloroperfluorocyclohexane, as part of the perfluoro(methylcyclohexane) family, has been studied for its unique solvent properties. A study by Gerig (2005) explores the selective solvent interactions within a fluorous biphase reaction system, where mixtures of chloroform and perfluoro(methylcyclohexane) exhibit two separate phases at low temperatures but become a single phase at higher temperatures. This behavior is instrumental in understanding the dynamics of solvent-solute interactions, especially in fluorous biphase reactions which are pivotal in chemical synthesis and separation processes Gerig, 2005.
Stability and Reactivity as a Solvent
The reactivity and stability of trifluoromethylcyclohexane, a compound closely related to this compound, have been evaluated for potential use as a solvent. This research indicates its stability under most oxidizing conditions and against strong bases, suggesting a protective effect by the fluoroalkyl substituent towards oxidation. It is considered an alternative to chlorinated solvents in certain chemical reactions, highlighting the potential of fluorinated cyclohexanes in solvent applications Legros et al., 2002.
Environmental Hazards and Exposure Risk
Although not directly related to this compound, studies on hydrofluorocarbons (HFCs) shed light on the environmental implications of fluorinated compounds. HFCs, used as replacements for ozone-depleting substances, pose significant global warming potential due to their strong absorptions in the atmospheric window. The research conducted by Tsai (2005) emphasizes the urgency to control emissions from commercial and industrial uses of HFCs, suggesting a broader concern for the environmental impact of fluorinated compounds, including this compound Tsai, 2005.
Properties
IUPAC Name |
1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF11/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZKBHYAEBRMAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)Cl)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371494 |
Source


|
| Record name | Chloroperfluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336-15-2 |
Source


|
| Record name | 1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=336-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroperfluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)
![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)

![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)
